2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 20348-19-0
VCID: VC2363719
InChI: InChI=1S/C8H8N2O2/c1-5-8(11)10-7-6(12-5)3-2-4-9-7/h2-5H,1H3,(H,9,10,11)
SMILES: CC1C(=O)NC2=C(O1)C=CC=N2
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol

2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

CAS No.: 20348-19-0

Cat. No.: VC2363719

Molecular Formula: C8H8N2O2

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one - 20348-19-0

Specification

CAS No. 20348-19-0
Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
IUPAC Name 2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Standard InChI InChI=1S/C8H8N2O2/c1-5-8(11)10-7-6(12-5)3-2-4-9-7/h2-5H,1H3,(H,9,10,11)
Standard InChI Key NAUMYXMBWPUXRJ-UHFFFAOYSA-N
SMILES CC1C(=O)NC2=C(O1)C=CC=N2
Canonical SMILES CC1C(=O)NC2=C(O1)C=CC=N2

Introduction

Identifier TypeValueSource
CAS Number20348-19-0VWR
MDL NumberMFCD12755875VWR
Molecular FormulaC8H8N2O2VWR
Molecular Weight164.161 g/molVWR

Chemical Structure and Reactivity

Molecular Structure Analysis

2-Methyl-2H-pyrido[3,2-b] oxazin-3(4H)-one features a fused heterocyclic system with a pyridine ring connected to an oxazine ring. The compound contains two nitrogen atoms, two oxygen atoms, and a methyl group attached at the 2-position of the oxazine ring. This specific arrangement contributes to its chemical behavior and potential biological activities. The structure includes a lactam functional group (the 3-oxo moiety), which is an important feature for many biological interactions. The planarity of the fused ring system influences its ability to interact with biological targets through π-stacking and other non-covalent interactions.

Electronic Properties

The electronic distribution within the molecule is influenced by the presence of heteroatoms and conjugated bonds. The nitrogen atoms in the pyridine ring and oxazine system contribute to the basic properties of the molecule, while the carbonyl group adds acidity to the adjacent N-H bond when present. These electronic features determine how the compound interacts with biological receptors and other chemical reagents. The unique electronic configuration also contributes to its spectroscopic properties, which are essential for its identification and characterization in analytical procedures.

Structural Relationship to Biological Activity

The structural features of 2-Methyl-2H-pyrido[3,2-b] oxazin-3(4H)-one contribute significantly to its potential biological activities. The fused heterocyclic system provides a rigid scaffold that can interact with biological macromolecules in specific ways. The lactam functionality is commonly associated with various pharmaceutical properties, including enzyme inhibition and receptor binding. The methyl group at the 2-position can influence the compound's lipophilicity and its ability to cross biological membranes, factors that are crucial for determining drug-like properties and potential therapeutic applications.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

The synthesis of 2-Methyl-2H-pyrido[3,2-b] oxazin-3(4H)-one typically involves cyclization reactions of appropriate precursors. A common synthetic route utilizes 2-aminopyridine as a starting material, which undergoes reaction with chloroacetyl chloride followed by cyclization with sodium methoxide. This approach represents a straightforward method that can be conducted in standard laboratory settings. The reaction sequence generally begins with an acylation step, followed by nucleophilic substitution and cyclization to form the desired heterocyclic structure.

Reaction Conditions and Optimization

Successful synthesis of 2-Methyl-2H-pyrido[3,2-b] oxazin-3(4H)-one requires careful control of reaction conditions. Temperature and pH are particularly critical parameters that need to be monitored and adjusted to ensure high yield and purity of the final product. The cyclization step often requires basic conditions to facilitate ring closure. Purification typically involves recrystallization or chromatographic techniques to remove unwanted byproducts and achieve analytical purity. Optimization of these conditions is essential for improving yield and minimizing the formation of side products, especially when scaling up the synthesis.

Industrial Production Methods

In industrial settings, the production of 2-Methyl-2H-pyrido[3,2-b] oxazin-3(4H)-one may employ continuous flow processes to enhance efficiency and scalability. These methods offer advantages in terms of reaction control, safety, and product consistency. Advanced reactor systems with real-time monitoring capabilities allow for precise control of reaction parameters, which is especially important for maintaining product quality during large-scale production. Automated processing can also reduce labor costs and increase throughput, making the compound more accessible for research and commercial applications.

Chemical Reactions and Transformations

Oxidation Reactions

2-Methyl-2H-pyrido[3,2-b] oxazin-3(4H)-one can undergo oxidation reactions to form corresponding N-oxides. These transformations typically employ oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The oxidation primarily occurs at the nitrogen atoms in the heterocyclic system, leading to increased polarity and altered reactivity of the molecule. Such modifications can be valuable for generating derivatives with modified biological activities or as intermediates for further synthetic transformations.

Reduction Processes

Reduction reactions of 2-Methyl-2H-pyrido[3,2-b] oxazin-3(4H)-one can yield various dihydro derivatives with reduced double bonds. Common reducing agents employed in these transformations include sodium borohydride and lithium aluminum hydride, depending on the specific bonds targeted for reduction. The carbonyl group in the oxazine ring can be reduced to form an alcohol, while the pyridine ring can undergo partial or complete reduction to generate various saturated or partially saturated derivatives. These reduction products often display different biological properties compared to the parent compound.

Substitution Reactions

Analytical Characterization

Spectroscopic Identification Methods

Various spectroscopic techniques are employed for the identification and structural confirmation of 2-Methyl-2H-pyrido[3,2-b] oxazin-3(4H)-one. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. Infrared (IR) spectroscopy helps identify functional groups, with characteristic absorptions for the carbonyl group and N-H bonds when present. Mass spectrometry establishes the molecular weight and fragmentation pattern, which is valuable for confirming the molecular formula and structure. The combination of these techniques provides a comprehensive characterization of the compound's structural features.

Chromatographic Analysis

Chromatographic methods are essential for determining the purity of 2-Methyl-2H-pyrido[3,2-b] oxazin-3(4H)-one and separating it from related compounds or synthetic impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed techniques, with detection often based on UV absorption due to the compound's aromatic nature. Gas Chromatography coupled with Mass Spectrometry (GC-MS) can also be useful for analysis, particularly after derivatization to enhance volatility. These methods are crucial for quality control in both research and industrial settings.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of 2-Methyl-2H-pyrido[3,2-b] oxazin-3(4H)-one when suitable crystals can be obtained. This technique reveals precise bond lengths, angles, and conformational details that influence the compound's chemical behavior and biological activity. The crystallographic data is particularly valuable for understanding structure-activity relationships and for computational modeling studies aimed at predicting interactions with biological targets.

Scientific Research Applications

Role in Synthetic Chemistry

2-Methyl-2H-pyrido[3,2-b] oxazin-3(4H)-one serves as an important building block for the synthesis of more complex heterocyclic compounds. Its reactivity profile allows for selective modifications at various positions, enabling the construction of diverse molecular scaffolds. Chemists utilize this compound as an intermediate in the development of novel structures with potential applications in pharmaceuticals, agrochemicals, and materials science. The established synthetic routes to this compound provide a reliable starting point for more elaborate chemical explorations.

Biological Activity Investigations

Research on 2-Methyl-2H-pyrido[3,2-b] oxazin-3(4H)-one has revealed potential biological activities, particularly in the areas of antimicrobial and anticancer properties. The compound's structural features allow it to interact with specific biological targets, inhibiting processes essential for pathogen survival or cancer cell proliferation. Systematic studies of structure-activity relationships help identify the specific structural elements responsible for biological effects, guiding the design of more potent and selective derivatives for therapeutic development.

Comparative Analysis with Related Compounds

Structural Analogues

Several compounds share structural similarities with 2-Methyl-2H-pyrido[3,2-b] oxazin-3(4H)-one, including variations in substituent positions and ring systems. A comparison of these analogues provides valuable insights into structure-activity relationships and physicochemical properties. The table below presents a comparison of selected structural analogues:

CompoundKey Structural DifferencesNotable Properties
6-Methyl-2H-pyrido[3,2-b] oxazin-3(4H)-oneMethyl group at position 6 instead of position 2Different electronic distribution
2-Methyl-4-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrido[3,2-b] oxazin-3-oneAdditional substituent at position 4Enhanced lipophilicity, different biological target profile
8-Methyl-1H,2H,3H-pyrido[2,3-b] oxazineDifferent fusion pattern between pyridine and oxazine ringsAltered ring strain and reactivity

This comparative analysis highlights how seemingly minor structural modifications can lead to significant changes in chemical behavior and biological activity.

Structure-Activity Relationships

The study of structure-activity relationships (SAR) involving 2-Methyl-2H-pyrido[3,2-b] oxazin-3(4H)-one and its derivatives provides essential guidance for compound optimization. Research has shown that modifications at different positions of the heterocyclic scaffold can influence:

These SAR insights help medicinal chemists design more effective compounds by making informed decisions about which structural modifications are likely to improve desired properties while minimizing unwanted effects.

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